1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 331860-22-1
VCID: VC6815219
InChI: InChI=1S/C12H15ClFNO/c13-11-2-1-3-12(14)10(11)8-15-6-4-9(16)5-7-15/h1-3,9,16H,4-8H2
SMILES: C1CN(CCC1O)CC2=C(C=CC=C2Cl)F
Molecular Formula: C12H15ClFNO
Molecular Weight: 243.71

1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol

CAS No.: 331860-22-1

Cat. No.: VC6815219

Molecular Formula: C12H15ClFNO

Molecular Weight: 243.71

* For research use only. Not for human or veterinary use.

1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol - 331860-22-1

Specification

CAS No. 331860-22-1
Molecular Formula C12H15ClFNO
Molecular Weight 243.71
IUPAC Name 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-ol
Standard InChI InChI=1S/C12H15ClFNO/c13-11-2-1-3-12(14)10(11)8-15-6-4-9(16)5-7-15/h1-3,9,16H,4-8H2
Standard InChI Key MAJJGJJKEJIXNF-UHFFFAOYSA-N
SMILES C1CN(CCC1O)CC2=C(C=CC=C2Cl)F

Introduction

Chemical and Physicochemical Properties

Molecular Characteristics

1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol is characterized by a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a hydroxyl group and at the 1-position with a 2-chloro-6-fluorobenzyl moiety. The presence of both chlorine and fluorine atoms on the benzyl group introduces electronegative and steric effects that influence the compound’s reactivity and potential interactions with biological systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H15ClFNO\text{C}_{12}\text{H}_{15}\text{ClFNO}
Molecular Weight243.71 g/mol
CAS Number331860-22-1
Structural ClassHalogenated piperidine

The compound’s calculated molar mass (243.705 g/mol) and halogenated architecture suggest moderate lipophilicity, a trait often desirable for blood-brain barrier penetration in neurological therapeutics .

Stability and Reactivity

The benzyl halide group (2-chloro-6-fluorobenzyl) is prone to nucleophilic substitution reactions, particularly under basic conditions, which is leveraged in its synthesis. The hydroxyl group on the piperidine ring provides a site for hydrogen bonding, potentially enhancing solubility in polar solvents.

Synthesis and Preparation

Synthetic Pathways

The synthesis of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol typically involves a nucleophilic substitution reaction between piperidin-4-ol and 2-chloro-6-fluorobenzyl chloride. This reaction is catalyzed by a base such as potassium carbonate or sodium hydride, which deprotonates the hydroxyl group of piperidin-4-ol, enhancing its nucleophilicity .

Table 2: Representative Synthesis Protocol

StepReagent/ConditionRole
1Piperidin-4-ol, base (e.g., K₂CO₃)Deprotonation of hydroxyl group
22-Chloro-6-fluorobenzyl chlorideElectrophilic benzylating agent
3Solvent (e.g., DMF, THF)Reaction medium
460–80°C, 12–24 hoursThermal activation

This method yields the target compound with moderate to high purity, though chromatographic purification is often required to isolate the product.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming the structure. The 1H^1\text{H}-NMR spectrum would display signals corresponding to the piperidine ring (δ 1.5–2.5 ppm), the benzyl aromatic protons (δ 7.0–7.4 ppm), and the hydroxyl proton (δ 3.5–4.0 ppm) .

Research Findings and Pharmacological Insights

Structure-Activity Relationships (SAR)

Although direct data for this compound are scarce, SAR studies of related piperidines highlight critical features:

  • Halogen Position: Meta and para halogenation on the benzyl group (e.g., 2-chloro-6-fluoro) optimizes steric and electronic interactions with hydrophobic enzyme pockets .

  • Hydroxyl Group: The 4-hydroxy substituent on piperidine enhances solubility and hydrogen-bonding capacity, improving pharmacokinetic profiles .

In Silico Predictions

Computational modeling of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol suggests affinity for G-protein-coupled receptors (GPCRs) and ion channels, based on its similarity to known ligands. Molecular docking studies could prioritize targets for experimental validation.

Future Directions and Challenges

Preclinical Development

Priorities include:

  • In vitro screening against panels of CNS, infectious disease, and oncology targets.

  • ADMET profiling to assess absorption, distribution, and toxicity.

  • Synthetic optimization to improve potency and selectivity, potentially via introduction of sulfone or amine groups .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator